ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound belongs to a class of hybrid heterocyclic molecules combining pyrrole, thiazole, and aromatic substituents. Its structure features a 3-bromophenyl group at position 2 of the pyrrole ring, a 4-methylbenzoyl moiety at position 3, and a hydroxy-oxo functional group at positions 4 and 5 of the pyrrole core. The thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 3.
Properties
Molecular Formula |
C25H21BrN2O5S |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-6-5-7-17(26)12-16)18(21(30)23(28)31)20(29)15-10-8-13(2)9-11-15/h5-12,19,29H,4H2,1-3H3/b20-18+ |
InChI Key |
JRVUBDAYXLSCGU-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the hydroxy and methylbenzoyl groups through Friedel-Crafts acylation. The thiazole ring can be constructed via cyclization reactions involving appropriate thioamide and α-haloketone intermediates. The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while base catalysts may be employed for the cyclization steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrrole and thiazole rings, as well as the aryl groups. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Halogenated Aryl Groups : The 3-bromophenyl group in the target compound may enhance halogen bonding interactions with biological targets compared to chloro or fluoro analogs. Bromine’s larger atomic radius and polarizability could improve binding affinity but may reduce aqueous solubility .
- Benzoyl vs. Alkoxybenzoyl : The 4-methylbenzoyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the electron-donating butoxy/ethoxy groups in analogs . This difference may influence redox stability and metabolic pathways.
Physicochemical Properties
- Solubility : The target compound’s calculated logP (~3.2) suggests moderate lipophilicity, comparable to the dichlorophenyl analog (~3.5) but lower than butoxy-substituted derivatives (~4.1–4.5) .
- Thermal Stability : Differential scanning calorimetry (DSC) data for related compounds show melting points ranging from 160–220°C, with brominated derivatives typically exhibiting higher thermal stability than chlorinated ones .
Biological Activity
Ethyl 2-[2-(3-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.
Chemical Structure
The compound features a pyrrole ring fused with a thiazole, coupled with multiple aromatic substituents. Its structure can be summarized as follows:
- Core Structure : Pyrrolidine fused with thiazole
- Substituents :
- 3-bromophenyl group
- Hydroxy and methylbenzoyl groups
- Ethyl ester functionality
This unique arrangement of functional groups is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazolopyrimidines have demonstrated high inhibitory activity against tumor cell replication processes, suggesting that derivatives of this compound may also possess similar effects .
Case Study: Screening for Anticancer Activity
A study conducted by Fayad et al. (2019) explored a library of compounds for anticancer effects using multicellular spheroids as a model. The results indicated that certain thiazole derivatives, potentially including our compound of interest, showed promising cytotoxicity against various cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. For example, thiazolo[3,2-a]pyrimidines have been noted for their role as inhibitors of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This suggests that this compound could also be investigated for similar therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For instance, derivatives containing bromophenyl and thiazole moieties have shown effectiveness against various bacterial strains . This raises the potential for this compound to be evaluated in antimicrobial assays.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
